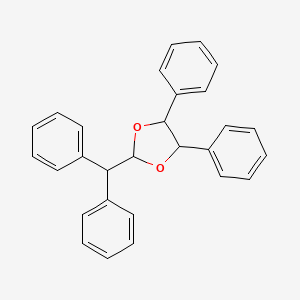
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with diphenylmethyl and diphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane typically involves the reaction of diphenylmethanol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction could produce diphenylmethane derivatives.
科学研究应用
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the dioxolane ring.
Benzhydrol: Contains a hydroxyl group instead of the dioxolane ring.
Desoxypipradrol: A structurally related compound with stimulant properties.
Uniqueness
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane is unique due to its dioxolane ring, which imparts different chemical properties and reactivity compared to similar compounds. This structural feature can influence its stability, solubility, and interactions with other molecules.
属性
CAS 编号 |
38270-63-2 |
|---|---|
分子式 |
C28H24O2 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
2-benzhydryl-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C28H24O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)28-29-26(23-17-9-3-10-18-23)27(30-28)24-19-11-4-12-20-24/h1-20,25-28H |
InChI 键 |
PBXVIPYBVZPLGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(OC(O2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


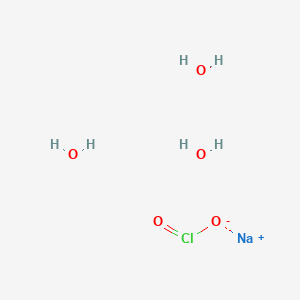
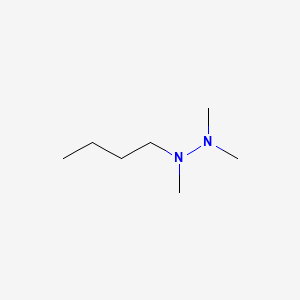
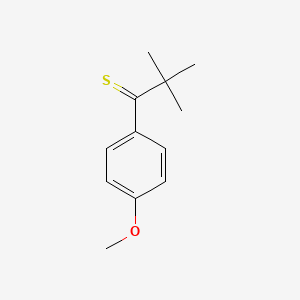
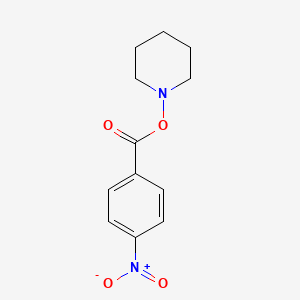

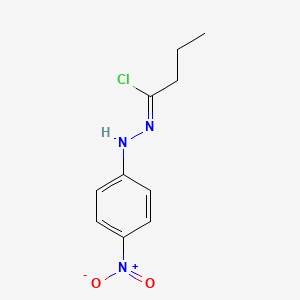
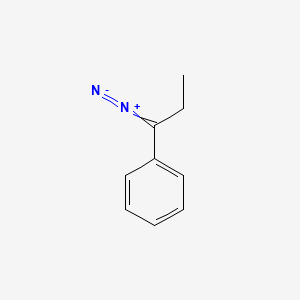
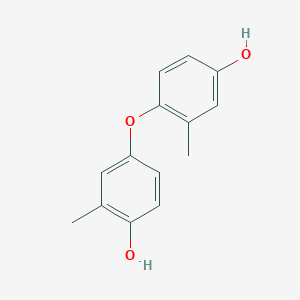
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

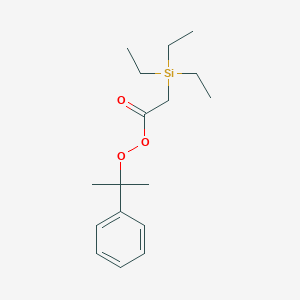

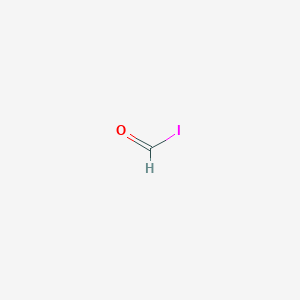
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
